Tripropargylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76089. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

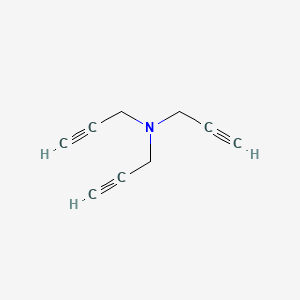

IUPAC Name |

N,N-bis(prop-2-ynyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-4-7-10(8-5-2)9-6-3/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOBJWVNWMQMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022244 | |

| Record name | Tripropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-29-5 | |

| Record name | Tripropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropargylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropargylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(propyn-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROPARGYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E92GFJ1AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tripropargylamine (CAS: 6921-29-5): A Comprehensive Technical Guide for Scientific Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Key Chemical Intermediate

Introduction

Tripropargylamine, identified by the CAS number 6921-29-5, is a tertiary amine characterized by the presence of three propargyl groups. This unique structural feature, a C3-symmetric multivalent molecular scaffold, makes it a highly versatile building block in various fields of chemical synthesis.[1] Its primary utility lies in its role as a precursor for the synthesis of complex ligands, particularly those used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[2] This guide provides a detailed overview of the properties, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in chemistry and drug development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid under standard conditions.[3] A comprehensive summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6921-29-5 | [4] |

| Molecular Formula | C₉H₉N | [4] |

| Molecular Weight | 131.17 g/mol | [4] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [5] |

| Boiling Point | 79-85 °C at 11 mmHg | [3] |

| Density | 0.927 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.484 | [3] |

| Flash Point | 57 °C (135 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum of this compound is characterized by two main signals. The protons of the methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen atom typically appear as a singlet, while the acetylenic protons (-C≡CH) also present as a singlet. | [6] |

| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for the different carbon environments: the methylene carbons (-CH₂-), the quaternary alkyne carbons (-C≡C-), and the terminal alkyne carbons (≡CH). | [7] |

| FTIR | The FTIR spectrum of this compound displays characteristic absorption bands. A strong, sharp peak corresponding to the C-H stretch of the terminal alkyne is typically observed around 3300-3250 cm⁻¹. The C≡C triple bond stretch appears as a weaker band in the 2150-2100 cm⁻¹ region. C-H stretching of the methylene groups is observed around 2950-2850 cm⁻¹. | [7][8][9] |

| Mass Spectrometry | The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (131.17). Common fragmentation patterns involve the loss of propargyl groups or smaller fragments. | [10][11] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for specialized applications. A common method for the preparation of propargylamines involves the alkylation of an amine with a propargyl halide.

Experimental Protocol: Synthesis of N-propargylaniline (Illustrative)

This protocol details the monoalkylation of aniline (B41778) with propargyl bromide, a reaction that serves as a foundational step for understanding the synthesis of more complex propargylamines like this compound.

Materials:

-

Aniline

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Propargyl bromide (80% solution in toluene)

Procedure:

-

To an oven-dried 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add aniline (4.0 equivalents), anhydrous potassium carbonate (2.0 equivalents), and DMF.[12]

-

Stir the mixture for 5 minutes at room temperature.[12]

-

Add a solution of propargyl bromide (1.0 equivalent) in DMF dropwise to the flask.[12]

-

Monitor the reaction progress. It is recommended to stop the reaction after 6 hours to achieve a high yield of the monoalkylated product.[12]

-

Work-up of the reaction mixture would typically involve filtration, extraction, and purification by chromatography to isolate the N-propargylaniline.

The synthesis of this compound itself would involve the reaction of ammonia (B1221849) with three equivalents of a propargyl halide, such as propargyl bromide, under basic conditions.

Key Applications and Experimental Protocols

The primary application of this compound is in the synthesis of polydentate ligands that stabilize copper(I) in CuAAC reactions. These ligands enhance reaction rates and prevent the oxidation of the catalytically active Cu(I) species.

Synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

TBTA is a widely used ligand in click chemistry. The following is a summarized experimental protocol for its synthesis from this compound.

Materials:

-

This compound

-

Copper(I) iodide

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Diethyl ether

Procedure:

-

In a reaction vessel, dissolve this compound and benzyl azide in dichloromethane.

-

Add copper(I) iodide to the solution and stir at room temperature.

-

Heat the reaction mixture as needed, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture.

-

Redissolve the residue in dichloromethane and treat with concentrated ammonium hydroxide to remove copper salts.

-

Extract the aqueous layer with dichloromethane.

-

Precipitate the product by adding diethyl ether to the combined organic layers.

-

Filter and wash the precipitate to obtain pure TBTA.

Role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ligands derived from this compound, such as TBTA and THPTA, play a crucial role in the catalytic cycle of the CuAAC reaction. The mechanism is generally understood to proceed through a stepwise pathway involving copper acetylide intermediates.

The catalytic cycle begins with the formation of a copper(I) acetylide from a terminal alkyne. The triamine ligand coordinates to the copper center, stabilizing it and preventing disproportionation or oxidation. The azide then coordinates to the copper acetylide complex, followed by a cycloaddition reaction to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonolysis to release the triazole product and regenerate the copper(I) catalyst.

Safety and Handling

This compound is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Biological Activity

Currently, there is limited information available on the direct biological activity or involvement of this compound in specific signaling pathways. Its primary role in the life sciences is as a synthetic intermediate for creating more complex molecules, such as the aforementioned click chemistry ligands, which are then used in bioconjugation studies. The derivatives of propargylamines, in a broader sense, are known to exhibit a range of biological activities, including acting as enzyme inhibitors. However, specific studies detailing the direct interaction of this compound with biological systems are scarce.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in modern organic synthesis, particularly in the realm of click chemistry. Its C3-symmetric structure makes it an ideal scaffold for the construction of polydentate ligands that are crucial for the efficiency and reliability of copper(I)-catalyzed azide-alkyne cycloaddition reactions. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important compound.

References

- 1. This compound | 6921-29-5 | Benchchem [benchchem.com]

- 2. This compound 98 6921-29-5 [sigmaaldrich.com]

- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 6921-29-5 [chemicalbook.com]

- 5. This compound | 6921-29-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound(6921-29-5) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | C9H9N | CID 23351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. FTIR [terpconnect.umd.edu]

- 9. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 10. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Physicochemical Properties of Tripropargylamine

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Data

Tripropargylamine is a chemical compound used in various research and synthesis applications, including as a building block in medicinal chemistry and materials science. A precise understanding of its fundamental molecular properties is essential for its application in experimental design.

The key molecular identifiers for this compound are summarized below. The molecular weight is a calculated value based on the atomic weights of its constituent atoms.

| Property | Value | Source |

| Molecular Formula | C₉H₉N | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2][3] |

| Exact Mass | 131.0735 u | [1][4] |

| Linear Formula | (HC≡CCH₂)₃N | [3] |

| CAS Number | 6921-29-5 | [1][2][4] |

Methodological Note

The molecular formula and weight of a well-characterized compound like this compound are not determined through routine experimentation but are calculated based on its validated chemical structure. The formula (C₉H₉N) is derived by counting the atoms (9 Carbon, 9 Hydrogen, 1 Nitrogen) in the structure.[1][5] The molecular weight is subsequently calculated by summing the atomic weights of these constituent atoms.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the elemental components of this compound and its final molecular formula and weight.

Caption: Elemental contribution to the molecular formula and weight of this compound.

References

- 1. This compound | C9H9N | CID 23351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound 98 6921-29-5 [sigmaaldrich.com]

- 4. This compound|6921-29-5|lookchem [lookchem.com]

- 5. 6921-29-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of Tripropargylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropargylamine is a key building block in synthetic organic chemistry, valued for its three reactive alkyne functionalities. This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of this compound. Detailed experimental protocols for the direct propargylation of ammonia (B1221849) and purification via vacuum distillation and column chromatography are presented. Quantitative data, including physical properties and spectral characteristics, are summarized for easy reference. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and purification processes, offering a clear and concise resource for researchers in academia and the pharmaceutical industry.

Introduction

This compound, with its compact structure and three terminal alkyne groups, serves as a versatile precursor in the construction of complex molecular architectures. Its applications span from the synthesis of dendrimers and polymers to its use as a ligand in coordination chemistry and a key intermediate in the preparation of pharmacologically active compounds. The efficient synthesis and rigorous purification of this compound are therefore of significant importance. This guide outlines the primary synthetic routes and purification strategies, providing detailed methodologies and comparative data to aid in the practical application of these procedures.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the reaction of a propargyl halide, such as propargyl bromide, with ammonia. This reaction typically leads to a mixture of mono-, di-, and this compound, from which the desired product must be separated.[1] Alternative approaches, such as the A³ coupling reaction (aldehyde-alkyne-amine), are powerful for the synthesis of a wide range of propargylamines, though a specific, high-yielding protocol for this compound via this method is less commonly reported.[2][3][4] Phase-transfer catalysis presents a green and efficient alternative for N-alkylation reactions and could be adapted for this synthesis.

Synthesis via Direct Alkylation of Ammonia

This method relies on the nucleophilic substitution reaction between propargyl bromide and ammonia. The reaction proceeds in a stepwise manner, forming propargylamine (B41283), then dipropargylamine, and finally this compound. By controlling the stoichiometry and reaction conditions, the formation of the trisubstituted product can be favored.

Experimental Protocol: Synthesis of this compound from Propargyl Bromide and Aqueous Ammonia

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

-

Reagents: Charge the flask with a concentrated aqueous solution of ammonia (e.g., 28-30%).

-

Addition of Propargyl Bromide: Cool the ammonia solution in an ice bath. Slowly add propargyl bromide (3 molar equivalents) dropwise from the addition funnel to the stirred ammonia solution. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL). Combine the organic extracts and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture.

Yield and Purity: The yield of this compound from this reaction can vary significantly depending on the precise reaction conditions. The crude product will be a mixture of propargylamine, dipropargylamine, and this compound. Purification is essential to isolate the desired product.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Purification of this compound

The purification of this compound from the reaction mixture is critical to obtain a product of high purity. The primary methods employed are vacuum distillation and column chromatography.

Purification by Vacuum Distillation

Vacuum distillation is an effective method for separating this compound from the lower-boiling mono- and dipropargylamines and any non-volatile impurities.[5]

Experimental Protocol: Vacuum Distillation of this compound

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask containing the crude product and a stir bar, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly greased and sealed.

-

Distillation Conditions: Heat the distillation flask in a heating mantle or oil bath. The boiling point of this compound is reported to be 79-85 °C at 11 mmHg.

-

Fraction Collection: Carefully control the heating and the vacuum to achieve a steady distillation rate. Collect the fraction that distills within the expected boiling point range. Discard any initial lower-boiling fractions, which will primarily contain dipropargylamine.

-

Product Isolation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The purified this compound is collected from the receiving flask.

Purification by Flash Column Chromatography

Flash column chromatography is a valuable technique for purifying amines, which can often be challenging due to their basicity causing tailing on silica (B1680970) gel.

Experimental Protocol: Flash Column Chromatography of this compound

-

Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase. To minimize tailing, the silica gel can be pre-treated by slurrying it in the chosen eluent containing 1-2% triethylamine (B128534).

-

Eluent System: A common mobile phase for the purification of amines is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The polarity of the eluent should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate. The addition of a small amount of triethylamine (0.5-2%) to the eluent is crucial to prevent streaking and improve separation.[6]

-

Column Packing and Loading: Pack the column with the silica gel slurry. Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the column.

-

Elution and Fraction Collection: Elute the column with the chosen solvent system under positive pressure. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

Diagram of the Purification Workflow

Caption: Purification workflows for this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [7] |

| Molecular Weight | 131.17 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 79-85 °C at 11 mmHg | |

| Density | 0.927 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.484 | |

| CAS Number | 6921-29-5 | [7] |

Spectroscopic Data

| Technique | Key Features and Expected Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.4 (s, 6H, -CH₂-), ~2.2 (t, 3H, ≡C-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~80 (≡C-H), ~72 (-C≡), ~43 (-CH₂-) |

| FTIR (neat) | ν (cm⁻¹): ~3290 (≡C-H stretch), ~2120 (C≡C stretch), ~2900 (-CH₂- stretch) |

Safety and Handling

This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The direct alkylation of ammonia with propargyl bromide remains a straightforward, albeit non-selective, method for its preparation. Effective purification by vacuum distillation or flash column chromatography is essential to obtain the high-purity material required for subsequent applications. The provided experimental protocols and characterization data serve as a valuable resource for chemists engaged in the synthesis and utilization of this important chemical building block. Further research into more selective and environmentally friendly synthetic routes, such as those employing phase-transfer catalysis or optimized A³ coupling reactions, would be a valuable contribution to the field.

References

- 1. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]

- 2. Propargylic amine synthesis by amination [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 5. トリプロパルギルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. orgsyn.org [orgsyn.org]

- 7. This compound | C9H9N | CID 23351 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of Tripropargylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tripropargylamine, a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and functional materials. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification and utilization in research and development.

Spectroscopic Data Summary

The spectral data for this compound (CAS No: 6921-29-5) is summarized in the tables below. This information is crucial for the verification of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the electronic environment of the protons in the molecule. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~3.4 | Doublet | ~2.4 | -CH₂- |

| ~2.2 | Triplet | ~2.4 | ≡C-H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within this compound.

| Chemical Shift (δ) (ppm) | Assignment |

| ~80 | -C≡ |

| ~72 | ≡C-H |

| ~42 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The data presented here is for a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3290 | ≡C-H | Stretching |

| ~2120 | -C≡C- | Stretching |

| ~1240 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

| m/z Ratio | Proposed Fragment | Relative Abundance |

| 131 | [M]⁺ (Molecular Ion) | High |

| 130 | [M-H]⁺ | High |

| 92 | [M-C₃H₃]⁺ | Medium |

| 66 | [C₅H₄N]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer, such as a Varian CFT-20 or a Bruker Avance, is used.[1]

-

¹H NMR: The spectrum is acquired at a frequency of 300-500 MHz. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

-

¹³C NMR: The spectrum is acquired at a frequency of 75-125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a neat liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

This compound, being a volatile liquid, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS).

-

The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

-

The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

Data Acquisition:

-

Instrument: A GC-MS system.

-

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the workflow for the spectral analysis of this compound, from the pure compound to the acquisition of its characteristic spectral data.

References

Solubility of Tripropargylamine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the solubility characteristics of tripropargylamine in various organic solvents. This document also details a key synthetic application, including a detailed experimental protocol and visual representations of the reaction pathway and workflow.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for predicting its behavior in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Density | 0.927 g/mL at 25 °C | [1] |

| Boiling Point | 79-85 °C at 11 mmHg | [1] |

| Refractive Index | n20/D 1.484 | [1] |

| Flash Point | 57 °C (135 °F) | [2] |

| Storage Temperature | 2-8°C | [3] |

Solubility Profile of this compound

Direct quantitative measurements of this compound's solubility in a range of organic solvents are not extensively documented. However, qualitative solubility can be inferred from its use in various synthetic procedures. Table 2 summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility | Source / Rationale |

| Acetonitrile (B52724) (MeCN) | Soluble | Used as a solvent for dissolving this compound in the synthesis of tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine.[4] |

| Dichloromethane (B109758) (CH₂Cl₂) | Likely Soluble | The product of the reaction involving this compound is taken up in CH₂Cl₂, suggesting the starting material is also likely soluble.[4] |

| Diethyl Ether | Likely Sparingly Soluble / Insoluble | Used as an anti-solvent to precipitate a derivative of this compound from a dichloromethane solution, suggesting low solubility.[4] |

| Water | No Data Available | - |

| Ethanol | No Data Available | - |

| Methanol | No Data Available | - |

| Acetone | No Data Available | - |

| Tetrahydrofuran (THF) | No Data Available | - |

| Dimethylformamide (DMF) | No Data Available | - |

| Dimethyl Sulfoxide (DMSO) | No Data Available | - |

Key Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a pivotal building block in the synthesis of tris-triazole ligands, which are highly effective in stabilizing copper(I) for the CuAAC reaction.[1][5] This "click" chemistry reaction is a powerful tool for forging carbon-heteroatom bonds in a variety of applications, from drug discovery to materials science.

Signaling Pathway: CuAAC Reaction

The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Experimental Protocol: Synthesis of Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine

This section provides a detailed experimental protocol for the synthesis of tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine from this compound, as described in Organic Syntheses.[4]

Materials and Equipment

-

This compound

-

Benzyl (B1604629) azide

-

Copper(II) acetate (B1210297) monohydrate

-

Sodium ascorbate (B8700270)

-

Acetonitrile (MeCN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

100-mL two-necked, round-bottomed flask

-

Magnetic stir bar

-

Condenser

-

Thermometer

-

Water bath

-

Rotary evaporator

-

Separatory funnel

Experimental Workflow

The following diagram outlines the key steps in the synthesis of tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine.

Detailed Procedure[5]

-

A 100-mL two-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and thermometer is charged with 45 mL of acetonitrile (MeCN).

-

Copper(II) acetate monohydrate (0.0610 g, 0.305 mmol) is added, and the mixture is stirred vigorously at room temperature until a bright blue solution is obtained.

-

This compound (2.00 g, 15.2 mmol) and benzyl azide (3.67 g, 25.9 mmol) are dissolved in 10 mL of MeCN and added to the reaction flask.

-

The flask is immersed in a water bath.

-

Sodium ascorbate (0.061 g, 0.31 mmol) is dissolved in 5 mL of water and added in one portion to the reaction mixture.

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated at an internal temperature of 45 °C for 5 hours.

-

A second portion of benzyl azide (3.67 g, 25.9 mmol) is added, and the reaction is stirred for an additional 12 hours at 45 °C.

-

The reaction mixture is concentrated to dryness on a rotary evaporator.

-

The crude residue is taken up in 75 mL of dichloromethane (CH₂Cl₂) and treated with 35 mL of concentrated ammonium hydroxide. The suspension is stirred vigorously until all solids are dissolved.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with CH₂Cl₂ (2 x 35 mL).

-

The combined organic extracts are washed with a 1:1 (v/v) solution of concentrated aqueous ammonium hydroxide and brine (2 x 15 mL), dried over magnesium sulfate (MgSO₄), and filtered.

-

The solution is concentrated on a rotary evaporator to give a crude yellow solid.

-

The solid is suspended in 50 mL of CH₂Cl₂, and the suspension is stirred vigorously until a translucent, viscous solution is obtained.

-

Diethyl ether (55–75 mL) is added gradually with vigorous stirring to induce the formation of a thick precipitate.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried to yield the final product.

Conclusion

While a comprehensive quantitative solubility profile for this compound remains to be established, this guide provides essential physicochemical data and qualitative solubility insights derived from its synthetic applications. The detailed protocol for its use in the copper-catalyzed azide-alkyne cycloaddition reaction, a cornerstone of click chemistry, underscores its importance in modern organic synthesis. The provided diagrams of the reaction pathway and experimental workflow offer a clear visual aid for researchers employing this versatile building block in their work. Further studies are encouraged to determine the quantitative solubility of this compound in a broader range of organic solvents to enhance its utility in various research and development settings.

References

Theoretical Insights into the Reactivity of Tripropargylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropargylamine [N(CH₂C≡CH)₃] is a key building block in synthetic chemistry, prized for its tripodal structure and the versatile reactivity of its three terminal alkyne functionalities. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's reactivity, with a focus on its participation in fundamental reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By leveraging computational chemistry studies, this document elucidates the electronic structure and reaction mechanisms that govern the transformations of this important molecule. Detailed computational and experimental protocols are provided, alongside quantitative data and visual representations of reaction pathways to facilitate a deeper understanding and application in research and development.

Introduction: The Significance of this compound

This compound is a tertiary amine bearing three propargyl groups. Its unique C₃-symmetric structure and the presence of three terminal alkynes make it an exceptionally valuable precursor in various fields. In medicinal chemistry, the propargylamine (B41283) moiety is a well-established pharmacophore found in several marketed drugs.[1] In materials science and chemical biology, this compound serves as a trivalent scaffold for the construction of complex molecular architectures, including dendrimers, polymers, and multivalent ligands, primarily through the highly efficient "click" chemistry of its alkyne groups.[2][3]

The reactivity of this compound is dominated by the chemistry of its propargyl units. The terminal alkyne is characterized by an acidic C-H proton and a carbon-carbon triple bond susceptible to a variety of additions and metal-catalyzed coupling reactions.[4] Understanding the theoretical basis of this reactivity is crucial for designing novel synthetic strategies and for the rational design of molecules with desired properties.

Theoretical Framework of Propargylamine Reactivity

The reactivity of the propargylamine functional group can be understood through several key theoretical concepts:

-

Acidity of the Terminal Proton: The sp-hybridized carbon of the terminal alkyne imparts significant acidity to the attached proton (pKa ≈ 25 in DMSO). This allows for facile deprotonation by a suitable base to form a potent nucleophile, the acetylide anion. This is the foundational step in many reactions, including the A³ coupling.

-

Nucleophilicity of the Acetylide: The resulting acetylide is a strong carbon-based nucleophile that can attack a variety of electrophiles, most notably the iminium ions formed in situ during A³ coupling reactions.

-

Electrophilicity of the Alkyne: The π-system of the C≡C triple bond can be activated by coordination to a transition metal catalyst, typically copper(I), gold(I), or silver(I).[2] This activation renders the alkyne susceptible to nucleophilic attack, which is a key aspect of the CuAAC reaction mechanism.

-

Role of the Nitrogen Atom: The lone pair of electrons on the central nitrogen atom can participate in reactions and influences the overall electronic properties of the molecule. It can act as a base or a nucleophile and can also coordinate to metal centers, potentially influencing the catalytic cycle of reactions involving the propargyl groups.

In-Depth Analysis of Key Reactions

The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling is a powerful one-pot, three-component reaction that synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine. While this compound itself is a product of such a reaction (from formaldehyde, acetylene, and ammonia), its propargyl groups can participate in further A³-type reactions.

The generally accepted mechanism, supported by DFT studies, proceeds as follows:

-

Imine/Iminium Ion Formation: The aldehyde and amine react to form an imine, which can be protonated or activated by the catalyst to form a more electrophilic iminium ion.

-

Acetylide Formation: The metal catalyst activates the alkyne C-H bond, facilitating its deprotonation by the amine present in the reaction mixture to form a metal acetylide.

-

Nucleophilic Addition: The metal acetylide attacks the electrophilic carbon of the iminium ion, forming the new C-C bond and generating the propargylamine product.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "click chemistry" and a primary transformation for this compound. It involves the reaction between a terminal alkyne and an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance.

DFT calculations have been instrumental in elucidating the reaction mechanism. While several variations have been proposed, a widely accepted pathway involves a dinuclear copper intermediate:

-

Copper Acetylide Formation: A copper(I) catalyst reacts with the terminal alkyne of a propargyl group to form a copper acetylide. This step significantly increases the nucleophilicity of the terminal alkyne carbon.

-

Coordination and Cycloaddition: The azide coordinates to a second copper center. The azide then undergoes a cycloaddition reaction with the copper acetylide. This is typically the rate-determining step.

-

Rearrangement and Protonolysis: The resulting six-membered copper-containing intermediate rearranges, and subsequent protonolysis releases the triazole product and regenerates the active copper catalyst.

Quantitative Reactivity Data

DFT calculations provide valuable quantitative data on reaction energetics. Below is a summary of representative activation free energies (ΔG‡) for the uncatalyzed and copper-catalyzed azide-alkyne cycloaddition, illustrating the profound catalytic effect of copper. The data is based on model systems and serves to exemplify the energetic landscape of the reaction.

| Reaction Stage | Model System | Uncatalyzed ΔG‡ (kcal/mol) | Cu(I)-Catalyzed ΔG‡ (kcal/mol) | Reference |

| Cycloaddition | Methylazide + Propyne | ~26 | ~15 | [4] |

| 1,4-Regioisomer Formation | Benzylazide + Phenylacetylene | - | ~10 | [4] |

| 1,5-Regioisomer Formation | Benzylazide + Phenylacetylene | - | ~14 | [4] |

Note: The values are approximate and can vary depending on the specific substrates, ligands, solvent, and level of theory used in the calculations.

Methodologies and Protocols

Computational Protocol (Representative)

Theoretical studies on the reactivity of propargylamines are typically performed using Density Functional Theory (DFT). A representative computational protocol is outlined below:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT calculations are commonly performed using a hybrid functional such as B3LYP or M06-2X.

-

Basis Set: A Pople-style basis set like 6-31G(d) is often used for geometry optimizations and frequency calculations for non-metal atoms. For copper, a basis set with an effective core potential, such as LANL2DZ, is employed. For higher accuracy single-point energy calculations, larger basis sets like 6-311+G(d,p) are used.

-

Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is applied.

-

Procedure:

-

Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) on the potential energy surface. These calculations also provide thermochemical data (enthalpy and Gibbs free energy).

-

Intrinsic Reaction Coordinate (IRC) Calculations: For transition states, an IRC calculation is performed to verify that the transition state correctly connects the corresponding reactant and product.

-

Energy Profile Construction: The relative free energies of all stationary points are plotted to construct the reaction energy profile, from which activation energies are determined.

-

Experimental Protocol: Synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (a CuAAC reaction with this compound)

This protocol is adapted from a procedure in Organic Syntheses.

-

Materials:

-

This compound

-

Benzyl (B1604629) azide

-

Copper(II) acetate (B1210297) monohydrate

-

Sodium ascorbate (B8700270)

-

Acetonitrile (B52724) (MeCN)

-

Water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

-

Procedure:

-

In a round-bottomed flask, dissolve copper(II) acetate monohydrate (0.02 equiv) in acetonitrile. Stir until a clear blue solution is formed.

-

Add a solution of this compound (1.0 equiv) and benzyl azide (1.7 equiv) in acetonitrile to the flask.

-

Add a solution of sodium ascorbate (0.02 equiv) in water in one portion. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 45 °C for 5-10 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture to dryness.

-

Take up the residue in dichloromethane and wash with concentrated ammonium hydroxide to remove the copper catalyst.

-

Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure tris-triazole product.

-

Conclusion

Theoretical studies, primarily using DFT, have provided profound insights into the reactivity of this compound. These computational approaches have elucidated the mechanisms of key reactions like the A³ coupling and the CuAAC, explaining the role of catalysts and the origins of selectivity. The synergy between theoretical predictions and experimental validation continues to drive innovation in the application of this compound in drug discovery, materials science, and beyond. This guide provides a foundational understanding of these theoretical principles and practical methodologies for researchers seeking to harness the synthetic potential of this versatile molecule.

References

Tripropargylamine: A Versatile C3-Symmetric Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropargylamine, a C3-symmetric tertiary amine featuring three terminal alkyne functionalities, has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its unique molecular architecture provides a scaffold for the construction of complex, three-dimensional molecules through a variety of chemical transformations. The presence of three reactive propargyl groups allows for its participation in a wide array of reactions, including cycloadditions, coupling reactions, and multicomponent reactions, making it an indispensable tool in the synthesis of novel organic materials, ligands for catalysis, and biologically active compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a flammable liquid that requires careful handling and storage. Below is a summary of its key chemical and physical properties.

| Property | Value |

| CAS Number | 6921-29-5[1] |

| Molecular Formula | C₉H₉N[2] |

| Molecular Weight | 131.17 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 79-85 °C at 11 mmHg[1] |

| Density | 0.927 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.484[1] |

| Storage Temperature | 2-8°C[1] |

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered around the reactivity of its three terminal alkyne groups. These groups can undergo a variety of transformations, allowing for the construction of a diverse range of molecular architectures.

Synthesis of Copper(I) Stabilizing Ligands for "Click" Chemistry

One of the most significant applications of this compound is as a precursor for the synthesis of bulky, tripodal ligands that stabilize copper(I) in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." These ligands prevent the oxidation of Cu(I) to Cu(II) and its disproportionation, thereby increasing the efficiency and reliability of the click reaction.

TBTA is a widely used ligand in CuAAC reactions, particularly in organic solvents. It is synthesized through a straightforward CuAAC reaction between this compound and benzyl (B1604629) azide (B81097).

Experimental Protocol: Synthesis of TBTA [3]

-

Materials: this compound, benzyl azide, copper(II) acetate (B1210297) monohydrate, sodium ascorbate (B8700270), acetonitrile (B52724), water, dichloromethane (B109758), diethyl ether.

-

Procedure:

-

In a round-bottomed flask, dissolve copper(II) acetate monohydrate (0.02 equiv) in acetonitrile (MeCN). Stir until a bright blue solution is obtained.

-

Separately, dissolve this compound (1.0 equiv) and benzyl azide (1.7 equiv) in MeCN. Caution: Benzyl azide is potentially explosive and should be handled with care behind a blast shield. Do not mix the neat azide and alkyne.

-

Add the this compound/benzyl azide solution to the flask containing the copper catalyst.

-

Dissolve sodium ascorbate (0.02 equiv) in water and add it in one portion to the reaction mixture. An exotherm may be observed.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (19:1 CH₂Cl₂:MeOH), observing the disappearance of the starting materials and the appearance of intermediates and the final product. A typical reaction time is 24 hours for high yield.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Take up the crude residue in dichloromethane (CH₂Cl₂) and wash with concentrated aqueous ammonia (B1221849) to remove the copper catalyst.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a mixture of CH₂Cl₂ and diethyl ether to afford TBTA as an off-white powder.

-

| Reactants | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| This compound, Benzyl Azide | Cu(OAc)₂, Sodium Ascorbate | MeCN/H₂O | 24 | 80-92 | [3] |

THPTA is a water-soluble analogue of TBTA, making it ideal for bioconjugation reactions in aqueous media. It is synthesized from this compound and 3-azido-1-propanol.

Experimental Protocol: Synthesis of THPTA [4][5][6]

-

Materials: this compound, 3-azido-1-propanol, cuprous acetate (CuOAc), tetrahydrofuran (B95107) (THF), Cuprisorb™ resin, acetonitrile.

-

Procedure:

-

To a stirred solution of this compound (1.0 equiv) and 3-azido-1-propanol (4.0 equiv) in THF under a nitrogen atmosphere, add CuOAc (2 mol%).

-

Reflux the resulting solution overnight under an inert atmosphere.

-

Cool the mixture and concentrate under reduced pressure.

-

Dissolve the residue in water and stir with Cuprisorb™ resin to remove copper ions.

-

Filter the solution, wash the resin, and concentrate the combined filtrates under vacuum to obtain a yellow oil that solidifies under high vacuum.

-

Disperse the resulting solid in acetonitrile, sonicate, filter, wash with acetonitrile, and dry under vacuum to yield THPTA as an off-white solid.

-

| Reactants | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| This compound, 3-Azido-1-propanol | CuOAc | THF | Overnight | 92 | [4] |

Multicomponent Reactions: The A³ Coupling

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction for the synthesis of propargylamines.[7][8] While this compound itself is an amine, its primary utility in this context is often as a scaffold where one or more of its alkyne arms participate in the reaction after initial functionalization, or in related transformations. The general mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne.[7]

Experimental Protocol: General A³ Coupling [9][10]

-

Materials: Aldehyde (1.0 equiv), secondary amine (1.2 equiv), terminal alkyne (1.2 equiv), copper catalyst (e.g., CuI, CuBr, or a copper complex, 1-5 mol%), solvent (e.g., toluene, water, or solvent-free).

-

Procedure:

-

To a reaction vessel, add the aldehyde, secondary amine, terminal alkyne, and copper catalyst in the chosen solvent.

-

Stir the mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically a few hours to overnight).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

| Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Piperidine | Phenylacetylene | [Cu(I)-thioamide] (10 mg) | Solvent-free | 80 | 12 | 92 |

| 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | [Cu(I)-thioamide] (10 mg) | Solvent-free | 80 | 12 | 95 |

| 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | [Cu(I)-thioamide] (10 mg) | Solvent-free | 80 | 12 | 90 |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12][13][14][15][16][17][18][19] The three alkyne functionalities of this compound can be sequentially or simultaneously coupled with various aryl or vinyl halides to create complex, rigid structures.

Experimental Protocol: General Sonogashira Coupling [11]

-

Materials: Aryl halide (1.0 equiv), terminal alkyne (e.g., one arm of this compound, 1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), copper(I) iodide (CuI, 0.025 equiv), amine base (e.g., diisopropylamine, 7.0 equiv), solvent (e.g., THF).

-

Procedure:

-

To a solution of the aryl halide in THF at room temperature, sequentially add the palladium catalyst, CuI, the amine base, and the terminal alkyne.

-

Stir the reaction for a few hours at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

-

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | 89 |

| 4-Iodotoluene | Phenylacetylene | Pd on alumina (B75360) (5) | Cu₂O on alumina (0.1) | THF/DMA | 60 |

Cycloaddition Reactions

Polymer Synthesis

This compound can act as a trifunctional cross-linker in polymer synthesis. The three alkyne groups can react with polymers containing complementary functional groups (e.g., azides) via click chemistry to form a cross-linked network, leading to the formation of gels and other polymeric materials with tailored properties.

Applications in Drug Discovery and Materials Science

While the broader class of propargylamines has shown significant promise in drug discovery, particularly as inhibitors of monoamine oxidase (MAO) for the treatment of neurodegenerative diseases, specific derivatives of this compound are still under exploration for their biological activities.[23] The C3-symmetric scaffold of this compound provides an excellent starting point for the synthesis of tripodal molecules that can bind to biological targets with high affinity and specificity.

In materials science, this compound is used to create highly cross-linked polymers and functional materials. The tripodal nature of the molecule allows for the formation of three-dimensional networks with high thermal and mechanical stability.

Spectroscopic Data

Below is a summary of the characteristic NMR spectral data for this compound and its key derivative, TBTA.

This compound (CDCl₃):

| Signal | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| ≡C-H | ~2.2 | ~74 |

| -C≡ | ~80 | |

| -CH₂- | ~3.3 | ~42 |

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (CDCl₃): [23][24]

| Signal | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Triazole-H | ~7.5 | ~123 |

| N-CH₂-Triazole | ~3.8 | ~46 |

| N-CH₂-Ph | ~5.5 | ~54 |

| Phenyl-H | ~7.3 | ~128, ~129, ~134 |

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering a C3-symmetric platform for the construction of a wide variety of complex molecules. Its primary applications in the synthesis of "click" chemistry ligands, participation in multicomponent reactions, and potential as a cross-linking agent in polymer chemistry highlight its importance in modern chemical research. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers looking to harness the synthetic potential of this remarkable molecule in their own work. As the demand for novel materials and therapeutics continues to grow, the utility of this compound as a foundational building block is certain to expand into new and exciting areas of chemistry and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jenabioscience.com [jenabioscience.com]

- 5. broadpharm.com [broadpharm.com]

- 6. glenresearch.com [glenresearch.com]

- 7. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rhodium-catalyzed [2+2+2] cycloaddition of oximes and diynes to give pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 19. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 20. Homo- Versus Hetero- [2+2+2] Rhodium-Catalyzed Cycloaddition: Effect of a Self-Assembled Capsule on the Catalytic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Tripropargylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of novel derivatives from the versatile tripropargylamine scaffold. This compound [(HC≡CCH₂)₃N] serves as a trivalent building block, uniquely suited for constructing complex, C₃-symmetric molecules. The primary and most effective method for its derivatization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides a comprehensive overview of the synthesis of key this compound derivatives, detailed experimental protocols, and quantitative data to support researchers in their work.

Core Synthetic Methodology: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The functionalization of this compound's three terminal alkyne groups is most efficiently achieved through the CuAAC reaction. This powerful 1,3-dipolar cycloaddition joins the terminal alkynes with various organic azides to regioselectively form stable 1,4-disubstituted 1,2,3-triazole rings. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

A key application of this methodology is the synthesis of polydentate N-donor ligands. The triazole products themselves can chelate and stabilize the catalytically active Cu(I) oxidation state, protecting it from disproportionation and oxidation.[1][2][3] This has led to an interesting outcome where the derivatives of this compound, such as TBTA, are now staple ligands used to catalyze the very reaction that creates them.[1]

Figure 1. General schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for derivatizing this compound.

Key Derivatives and Applications

Two principal derivatives of this compound have become indispensable tools in chemical biology and materials science: the hydrophobic Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its hydrophilic, water-soluble analogue, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

TBTA is synthesized from this compound and benzyl (B1604629) azide.[4] It is a highly effective ligand for CuAAC reactions in organic solvents or aqueous-organic mixtures.[2] Its ability to stabilize the Cu(I) catalyst leads to more reliable and faster reactions.[3]

-

THPTA is prepared using this compound and 3-azido-1-propanol.[5] Its three hydroxyl groups render it highly water-soluble, making it the ligand of choice for bioconjugation reactions in purely aqueous media, such as the labeling of proteins, nucleic acids, and cell surfaces, without causing cellular damage.[5][6]

Data Presentation: Synthesis of Key Derivatives

The following table summarizes the reaction parameters for the synthesis of TBTA and THPTA, providing a clear comparison of the methodologies.

| Derivative | Precursors | Catalyst System | Solvent | Time | Temp. | Yield (%) | Reference |

| TBTA | This compound, Benzyl Azide | 2 mol% Cu(OAc)₂, 2 mol% Sodium Ascorbate (B8700270) | Acetonitrile (B52724)/Water | 24 h | RT | 84% | [4] |

| THPTA | This compound, 3-Azido-1-propanol | 2 mol% CuOAc | THF | Overnight | Reflux | 92% | [7] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis of TBTA and THPTA.

Protocol 1: Synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

This procedure is adapted from the robust and verified method published in Organic Syntheses.[4]

Caution: Benzyl azide is a potentially explosive material. This procedure must be performed in a well-ventilated fume hood behind a blast shield.

Figure 2. Experimental workflow for the synthesis of TBTA.

Materials:

-

Copper(II) acetate (B1210297), monohydrate (0.0610 g, 0.305 mmol, 0.02 equiv)

-

This compound (2.00 g, 15.2 mmol, 1.00 equiv)

-

Benzyl azide (3.67 g, 25.9 mmol, 1.70 equiv)

-

Sodium ascorbate (0.061 g, 0.31 mmol, 0.02 equiv)

-

Acetonitrile (MeCN), Dichloromethane (B109758) (CH₂Cl₂), Diethyl ether, Water

-

Concentrated Ammonium Hydroxide (NH₄OH), Magnesium Sulfate (MgSO₄)

Procedure:

-

A 100-mL two-necked, round-bottomed flask is charged with acetonitrile (45 mL) and copper(II) acetate monohydrate (0.0610 g). The mixture is stirred vigorously at room temperature until a bright blue solution is obtained.[4]

-

In a separate flask, this compound (2.00 g) and benzyl azide (3.67 g) are dissolved in acetonitrile (10 mL). This solution is added to the reaction flask.[4]

-

Sodium ascorbate (0.061 g) is dissolved in water (5 mL) and added in one portion to the reaction mixture, which should turn from blue to colorless, then gradually to a deep brown/red.[4]

-

The reaction is stirred vigorously at room temperature for 24 hours.[4]

-

The mixture is concentrated to dryness on a rotary evaporator.[4]

-

The crude residue is redissolved in dichloromethane (75 mL) and treated with concentrated NH₄OH (35 mL). The biphasic mixture is stirred vigorously until all solids dissolve. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 35 mL).[4]

-

The combined organic extracts are washed with a 1:1 (v/v) solution of conc. aq. NH₄OH and brine (2 x 15 mL), dried over MgSO₄, filtered, and concentrated to yield a crude yellow solid.[4]

-

The solid is dissolved/suspended in dichloromethane (50 mL). Diethyl ether (55-75 mL) is added gradually with vigorous stirring to precipitate the product.[4]

-

The precipitate is collected by filtration, washed with diethyl ether (10 mL), and dried to give tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine as an off-white powder (6.78 g, 84% yield).[4]

Protocol 2: Synthesis of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

This procedure is adapted from a method developed for creating water-soluble ligands for bioconjugation.[7]

Caution: Small-molecule organic azides like 3-azido-1-propanol should be handled with care and preferably kept in solution. Do not attempt to purify by distillation unless properly equipped and shielded.

Figure 3. Experimental workflow for the synthesis of THPTA.

Materials:

-

This compound (3.55 g, 27 mmol, 1.0 equiv)

-

3-Azido-1-propanol (10.9 g, 108 mmol, 4.0 equiv)

-

Cuprous Acetate (CuOAc, ~0.067 g, 0.54 mmol, 0.02 equiv)

-

Tetrahydrofuran (THF, 90 mL)

-

Acetonitrile (MeCN)

-

Cuprisorb™ resin (or other copper-chelating resin)

Procedure:

-

To a stirred solution of this compound (27 mmol) and 3-azido-1-propanol (108 mmol) in THF (90 mL) under a nitrogen atmosphere, add cuprous acetate (2 mol%).[7]

-

The resulting solution is refluxed overnight under an inert atmosphere.[7]

-

The mixture is cooled and concentrated by rotary evaporation.[7]

-

The residue is dissolved in water (50 mL) and stirred with a copper-chelating resin (e.g., Cuprisorb, 2-3 g) to remove copper ions.[7]

-

The solution is filtered to remove the resin, and the resin is washed with water. The combined aqueous solutions are concentrated under vacuum to provide a yellow oil which solidifies under high vacuum.[7]

-

The resulting yellow solid is dispersed in acetonitrile, sonicated to break up the solid, and collected by filtration.[7]

-

The solid is washed with acetonitrile and dried under vacuum to yield THPTA as an off-white solid (10.8 g, 92%).[7]

References

- 1. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, 97+% | Fisher Scientific [fishersci.ca]

- 3. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]

- 6. broadpharm.com [broadpharm.com]

- 7. jenabioscience.com [jenabioscience.com]

The Coordination Chemistry of Tripropargylamine with Metal Ions: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Structure, and Applications for Drug Development and Catalysis

Tripropargylamine [(HC≡CCH₂)₃N], a trivalent ligand featuring three reactive propargyl groups, has emerged as a versatile building block in coordination chemistry. Its unique tripodal structure and the presence of both a central nitrogen donor and peripheral alkyne functionalities allow for a rich and diverse range of interactions with metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on its synthesis, characterization, and potential applications in drug development and catalysis, tailored for researchers, scientists, and professionals in these fields.

Synthesis and Coordination Behavior

This compound acts as a versatile ligand that can coordinate to metal ions through its central nitrogen atom, and its alkyne groups can either directly interact with the metal center or be functionalized to create more complex ligand systems. The primary mode of coordination involves the lone pair of electrons on the tertiary amine nitrogen, which can form stable complexes with a variety of transition metal ions.

While extensive research has focused on the use of this compound as a scaffold for synthesizing more complex ligands, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, the coordination chemistry of the unmodified this compound ligand itself is a crucial foundation for understanding these more complex systems.

General Synthetic Approach for this compound-Metal Complexes

The direct synthesis of this compound-metal complexes typically involves the reaction of this compound with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the coordination number and geometry of the resulting complex.

Experimental Protocol: General Synthesis of a this compound-Metal Halide Complex

-

Materials: this compound, Metal(II) Halide (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂), Anhydrous Ethanol (B145695) or Acetonitrile (B52724).

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous ethanol or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve the metal(II) halide (1 equivalent) in the same solvent.

-

Slowly add the metal salt solution to the stirring this compound solution at room temperature.

-

Stir the reaction mixture for a specified time (typically 2-24 hours) at room temperature or with gentle heating.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, the solvent can be slowly evaporated or a counter-solvent (e.g., diethyl ether) can be added to induce crystallization or precipitation.

-

The resulting solid can be further purified by recrystallization from an appropriate solvent system.

-

Structural Characterization of this compound-Metal Complexes

The characterization of this compound-metal complexes is essential to determine their structure, bonding, and purity. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for the ≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2120 cm⁻¹). Upon coordination to a metal ion through the nitrogen atom, shifts in the C-N stretching frequency can be observed. Direct coordination of the alkyne groups to the metal would lead to a significant shift in the C≡C stretching frequency.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment. Upon complexation, changes in the chemical shifts of the protons and carbons of the propargyl groups are expected. The methylene (B1212753) protons adjacent to the nitrogen are particularly sensitive to coordination.[2][3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. Techniques like Electrospray Ionization (ESI-MS) can be used to observe the intact complex ion.[4]

X-ray Crystallography